molecular formula C16H14N4O3 B1453007 1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326857-98-0

1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1453007
CAS RN: 1326857-98-0
M. Wt: 310.31 g/mol
InChI Key: QUMZMKPCQLZPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (EPTPTCA) is a heterocyclic compound that is used in a variety of scientific research applications. EPTPTCA is a member of the triazole family, which is composed of five-membered rings of nitrogen and carbon atoms. The structure of EPTPTCA consists of a phenyl ring with an ethoxy group attached to the fourth carbon, a pyridine ring attached to the fifth carbon, and a carboxylic acid group attached to the nitrogen atom. EPTPTCA is a highly versatile compound, with a wide range of applications in scientific research.

Scientific Research Applications

Synthesis and Tautomerism

The synthesis of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, representing a novel series of 5-formyl-1H-1,2,3-triazole-4-carboxylic acids, was achieved from 1-azido-4-ethoxybenzene through a two-step synthesis. This compound exhibited ring-chain tautomerism, with the free acid form predominating in solution, showcasing its significance in chemical synthesis and structural chemistry (Pokhodylo & Obushak, 2022).

Antimicrobial Activity

A series of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives were synthesized, including variants of the core chemical structure . These compounds were evaluated for their antimicrobial activities, with several derivatives demonstrating moderate activity. This highlights the potential use of such compounds in the development of new antimicrobial agents (Komsani et al., 2015).

Structural Studies

The crystal structure of a compound closely related to 1-(4-ethoxyphenyl)-5-methyl-1,2,3-triazol-4-carboxylic acid was analyzed, providing insights into the molecular configuration and potential interactions of similar compounds. This study is crucial for understanding the structural basis of the chemical and biological properties of these molecules (Dong & Wang, 2005).

Biological Activities

Research into the synthesis and characterization of various 1,2,3-triazole derivatives, including those similar to the compound of interest, has been extensive. These studies often focus on evaluating biological activities such as antimicrobial, anti-inflammatory, and antimalarial properties. For instance, a study on a closely related 1,2,4-triazole intermediate revealed significant anti-inflammation activity and moderate antimalarial activity, suggesting the potential for developing hybrid drugs with enhanced therapeutic profiles (Eya’ane Meva et al., 2021).

properties

IUPAC Name

1-(4-ethoxyphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-2-23-12-8-6-11(7-9-12)20-15(13-5-3-4-10-17-13)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMZMKPCQLZPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

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